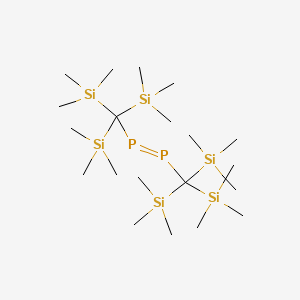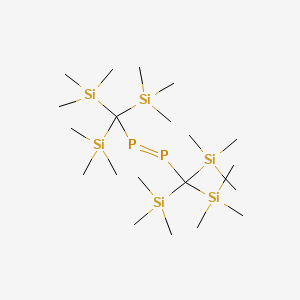
Diphosphene, bis(tris(trimethylsilyl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphosphene, bis(tris(trimethylsilyl)methyl)- is a unique organophosphorus compound characterized by the presence of a phosphorus-phosphorus double bond (P=P). This compound is notable for its stability, which is achieved through the steric protection provided by the bulky tris(trimethylsilyl)methyl groups attached to the phosphorus atoms. The compound has garnered significant interest in the field of organophosphorus chemistry due to its distinctive structural and electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diphosphene, bis(tris(trimethylsilyl)methyl)- typically involves the reaction of tris(trimethylsilyl)methylchloride with white phosphorus (P4) in the presence of a sodium-potassium alloy. The reaction proceeds as follows:
41P4+3Me3SiCl+3K→P(SiMe3)3+3KCl
This method yields the desired diphosphene compound along with potassium chloride as a byproduct .
Industrial Production Methods
While the industrial production methods for diphosphene, bis(tris(trimethylsilyl)methyl)- are not extensively documented, the synthesis typically follows similar principles as laboratory-scale preparations, with adjustments for larger-scale reactions and optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Diphosphene, bis(tris(trimethylsilyl)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound reacts with ozone (O3) in a 2:1 stoichiometry to form a relatively stable cyclic diperoxide.
Substitution: The compound can participate in substitution reactions where the tris(trimethylsilyl)methyl groups are replaced by other substituents.
Common Reagents and Conditions
Substitution: Various reagents can be used depending on the desired substituents, with reaction conditions tailored to facilitate the substitution process.
Major Products Formed
Oxidation: The major product of the oxidation reaction is a cyclic diperoxide.
Substitution: The products vary based on the substituents introduced during the reaction.
Applications De Recherche Scientifique
Diphosphene, bis(tris(trimethylsilyl)methyl)- has several applications in scientific research:
Biology and Medicine: While specific applications in biology and medicine are less documented, the compound’s unique properties make it a potential candidate for further exploration in these fields.
Industry: The compound’s stability and reactivity make it useful in industrial applications, particularly in the development of new materials and catalysts.
Mécanisme D'action
The mechanism by which diphosphene, bis(tris(trimethylsilyl)methyl)- exerts its effects involves the reactivity of the phosphorus-phosphorus double bond (P=P). The bulky tris(trimethylsilyl)methyl groups provide steric protection, allowing the compound to participate in selective reactions without undergoing rapid decomposition. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphosphenes: Other diphosphenes with different substituents on the phosphorus atoms.
Phosphines: Compounds with phosphorus-hydrogen or phosphorus-carbon bonds, such as tris(trimethylsilyl)phosphine.
Uniqueness
Diphosphene, bis(tris(trimethylsilyl)methyl)- is unique due to the steric protection provided by the tris(trimethylsilyl)methyl groups, which enhances its stability and reactivity compared to other diphosphenes and phosphines. This makes it a valuable compound for various chemical applications and research studies.
Propriétés
Numéro CAS |
86120-22-1 |
|---|---|
Formule moléculaire |
C20H54P2Si6 |
Poids moléculaire |
525.1 g/mol |
Nom IUPAC |
tris(trimethylsilyl)methyl-[tris(trimethylsilyl)methylphosphanylidene]phosphane |
InChI |
InChI=1S/C20H54P2Si6/c1-23(2,3)19(24(4,5)6,25(7,8)9)21-22-20(26(10,11)12,27(13,14)15)28(16,17)18/h1-18H3 |
Clé InChI |
GLEDAYVIGSVDIL-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)C)P=PC([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-ethoxypropyl)-1-{[4-(methylsulfanyl)phenyl]sulfonyl}piperidine-4-carboxamide](/img/structure/B14158927.png)

![2-methoxy-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B14158939.png)
![4-chloro-2-{(E)-[(3-chlorophenyl)imino]methyl}phenol](/img/structure/B14158945.png)

![N-(3,4-Dimethylphenyl)-2-[(2-ethoxyphenyl)[(4-methylphenyl)sulfonyl]amino]acetamide](/img/structure/B14158950.png)
![N-[1-(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide](/img/structure/B14158956.png)
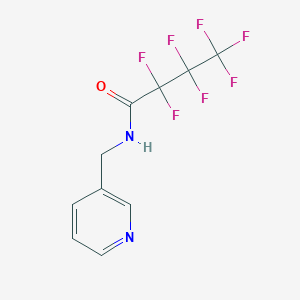
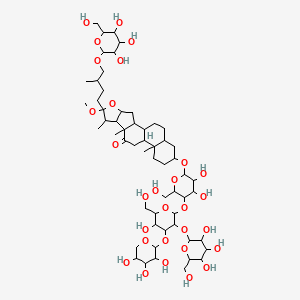
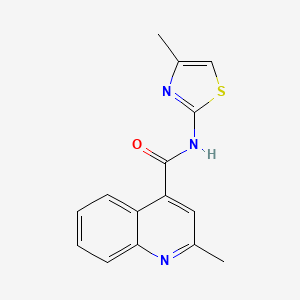
![1-(4-bromophenyl)-5-[[2-(1H-indol-3-yl)ethylamino]-(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B14159016.png)
![1-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B14159018.png)
